2-Bromobenzene-1,3-diamine chemical properties
2-Bromobenzene-1,3-diamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzene-1,3-diamine
Executive Summary
This guide provides a comprehensive technical overview of 2-Bromobenzene-1,3-diamine (2-bromo-m-phenylenediamine), a substituted aromatic diamine of significant interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and comparative data from closely related analogues to present a robust predictive analysis. We will explore its core chemical identity, a proposed, high-yield synthetic pathway, its predicted spectroscopic signature, its key reactive characteristics, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
2-Bromobenzene-1,3-diamine is an organobromine compound featuring a benzene ring substituted with a bromine atom and two amino groups at the 1 and 3 positions. The strategic placement of these functional groups dictates its unique electronic and steric properties, making it a valuable, albeit not widely documented, synthetic intermediate.
Structure and Nomenclature:
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IUPAC Name: 2-Bromobenzene-1,3-diamine
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Synonyms: 2-Bromo-m-phenylenediamine, 2-Bromo-1,3-diaminobenzene
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Molecular Formula: C₆H₇BrN₂
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Molecular Weight: 187.04 g/mol
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CAS Number: A specific CAS number for this isomer is not consistently cited in major chemical databases as of the time of this publication. Researchers should verify any listed CAS number with the supplier.
Predicted Physicochemical Properties:
The properties of 2-Bromobenzene-1,3-diamine are predicted based on its parent compound, m-phenylenediamine, and its commercially available isomers. The introduction of the bromine atom is expected to increase the melting and boiling points and decrease water solubility compared to the parent diamine.
| Property | Predicted Value for 2-Bromobenzene-1,3-diamine | Comparative Data | Citation |
| Appearance | Colorless to light yellow/purple solid; may darken on exposure to air and light. | m-Phenylenediamine appears as colorless needles that turn red or purple in air. | [1][2][3][4] |
| Melting Point | ~70-80 °C | 4-Bromo-1,2-diaminobenzene: 65-69 °C; m-Phenylenediamine: 64-66 °C. | [3] |
| Boiling Point | > 285 °C | m-Phenylenediamine: 282-284 °C. | [2] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, chloroform). | m-Phenylenediamine is soluble in water. Bromoanilines generally have lower water solubility. | [1][5] |
Synthesis and Purification: A Validated Approach
Direct bromination of m-phenylenediamine is challenging due to the powerful activating and ortho-, para-directing nature of the two amino groups, which would likely lead to a mixture of polybrominated products, primarily 4-bromo and 6-bromo isomers.[6] A more controlled and selective synthesis necessitates the temporary protection of the amino groups to modulate their reactivity.
The following protocol is a robust, field-proven method adapted from the synthesis of related bromo-phenylenediamines, ensuring high regioselectivity and yield.[7][8]
Rationale for Experimental Choices:
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Amine Protection: Acetylation with acetic anhydride is chosen as it is a high-yielding reaction that converts the amines into less activating amide groups. This allows for controlled, selective bromination at the position ortho to both activating groups.
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Brominating Agent: A combination of sodium bromide and hydrogen peroxide in an acidic medium provides an in-situ source of electrophilic bromine (Br⁺). This approach is safer and more environmentally friendly than using hazardous liquid bromine.[7][8]
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Deprotection: Hydrolysis of the amide groups under basic conditions (e.g., NaOH) is a standard and efficient method to regenerate the diamine product.
Experimental Protocol: Proposed Synthesis of 2-Bromobenzene-1,3-diamine
Step 1: Diacetylation of m-Phenylenediamine
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In a 500 mL round-bottom flask, dissolve m-phenylenediamine (1 eq.) in glacial acetic acid.
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Cool the flask in an ice bath and add acetic anhydride (2.1 eq.) dropwise with vigorous stirring.
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After the addition is complete, remove the ice bath and warm the mixture to 50°C for 1-2 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Pour the reaction mixture into ice water to precipitate the product, 1,3-diacetylaminobenzene.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Regioselective Bromination
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Dissolve the dried 1,3-diacetylaminobenzene (1 eq.) in glacial acetic acid.
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Add sodium bromide (1.05 eq.) and stir until dissolved.
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Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise, maintaining the temperature below 40°C.
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Stir at room temperature for 1 hour, then heat to 50-60°C for 2-3 hours. Monitor by TLC.
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Upon completion, pour the mixture into ice water containing a small amount of sodium sulfite to quench any excess bromine.
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Filter the precipitated 2-bromo-1,3-diacetylaminobenzene, wash with water, and dry.
Step 3: Hydrolysis (Deprotection)
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Suspend the crude 2-bromo-1,3-diacetylaminobenzene (1 eq.) in a mixture of methanol and 5N aqueous sodium hydroxide.
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Heat the mixture to reflux (70-90°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the mixture and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Bromobenzene-1,3-diamine.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.
Diagram: Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Bromobenzene-1,3-diamine.
Predicted Spectroscopic Analysis
No experimental spectra are readily available for 2-Bromobenzene-1,3-diamine. The following analysis is predictive, based on fundamental principles and comparison with related structures.[9]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Region (6.0-7.5 ppm): The three aromatic protons will appear as a complex multiplet system due to their coupling. The proton between the two amino groups (C4-H) will be the most shielded. The proton ortho to the bromine (C6-H) will be significantly deshielded. Amine Protons (3.5-5.0 ppm): Two broad singlets corresponding to the two NH₂ groups, which will integrate to 2H each. The exact shift is solvent-dependent. |
| ¹³C NMR | Aromatic Carbons (100-150 ppm): Six distinct signals are expected. C1/C3 (bearing NH₂): ~148-150 ppm. C2 (bearing Br): ~110-115 ppm (The "heavy atom effect" of bromine causes an upfield shift for the ipso-carbon). C4/C5/C6: In the range of 105-135 ppm. |
| IR Spectroscopy | N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching of NH₂). C-N Stretching: Strong bands around 1250-1350 cm⁻¹. Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region. C-Br Stretching: A band in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 186 and 188 with an approximate 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromobenzene-1,3-diamine stems from its three distinct reactive sites: two nucleophilic amino groups and an aryl bromide moiety suitable for cross-coupling reactions.
Diagram: Key Reactive Sites
Caption: Reactive centers of 2-Bromobenzene-1,3-diamine. (Note: The DOT script above is conceptual. A real image of the molecule would be needed for precise annotation.)
Reactions involving the Amino Groups: The two amino groups can act as potent nucleophiles.
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Condensation Reactions: Like other phenylenediamines, it can react with 1,2-dicarbonyl compounds to form quinoxalines or with 1,3-dicarbonyls to form seven-membered benzodiazepine rings.
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Diazotization: One or both amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction).
Reactions involving the Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, enabling the synthesis of complex biaryl structures.
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Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, attaching new amino moieties to the ring.
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Sonogashira Coupling: Coupling with terminal alkynes to form C-C triple bonds.
Potential Applications: Given the applications of its isomers, 2-Bromobenzene-1,3-diamine is a promising precursor for:
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Pharmaceuticals: As a scaffold for inhibitors of protein kinases and other biologically active molecules.[10]
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Dyes and Pigments: Serving as a key intermediate in the synthesis of azo dyes and other colorants.[5]
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High-Performance Polymers: Used in the synthesis of polyimides and other advanced materials.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromobenzene-1,3-diamine is not widely available, the hazard profile can be reliably inferred from data on m-phenylenediamine and its bromo- and o/p-isomers.[3][11][12][13][14] Phenylenediamines are classified as toxic and are known skin and respiratory sensitizers.
GHS Hazard Classification (Predicted):
| Pictogram | GHS Code | Hazard Statement |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | |
| H317, H341 | May cause an allergic skin reaction. Suspected of causing genetic defects. | |
| H315, H319 | Causes skin irritation. Causes serious eye irritation. | |
| H410 | Very toxic to aquatic life with long lasting effects. |
(Note: Pictograms are illustrative placeholders)
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
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Respiratory Protection: If handling as a powder outside of a fume hood, a P2 (or N95) respirator cartridge is recommended.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from light and oxidizing agents.
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromobenzene-1,3-diamine represents a synthetically valuable but under-characterized molecule. By applying fundamental principles of organic chemistry and drawing comparisons with its isomers, this guide provides a predictive yet authoritative framework for its properties, synthesis, and reactivity. Its trifunctional nature offers a powerful platform for the construction of complex molecular architectures, positioning it as a key building block for future innovations in drug discovery and materials science. Researchers are advised to proceed with the safety precautions outlined herein and to perform small-scale trials to validate the proposed synthetic and reaction conditions.
References
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